ST1535 is an adenosine A2A receptor antagonist. It is selective for adenosine A2A over A1 receptors (Kis = 2.3 and 107 nM, respectively, in radioligand binding assays). ST1535 inhibits agonist-induced production of cAMP in CHO cells expressing adenosine A2A receptors (IC50 = 353 nM). In vivo, ST1535 (10 and 20 mg/kg) reduces haloperidol-induced catalepsy in mice. It reduces the number of jaw tremors in a rat model of Parkinsonian jaw tremors induced by tacrine. ST1535 (20 and 40 mg/kg) increases locomotor activity and reverses motor disabilities in a marmoset model of MPTP-induced Parkinson’s disease. ST-1535 is a neuroprotective and anti-inflammatory effects of the adenosine A(2A) receptor antagonist.
Related Compounds
NECA (5'-N-ethylcarboxamidoadenosine)
Compound Description: NECA is a potent and selective agonist for adenosine A2A receptors. It is frequently used as a pharmacological tool to investigate the roles of A2A receptors in various biological systems. []
Relevance: NECA is used in studies to understand the mechanism of action of ST 1535. Specifically, the ability of ST 1535 to antagonize NECA's effects on cAMP levels in cells expressing the A2A receptor demonstrates its antagonist activity. []
CGS 21680
Compound Description: CGS 21680 is another selective agonist for adenosine A2A receptors, often used in research to study A2A receptor-mediated signaling pathways. []
Relevance: Similar to NECA, CGS 21680 is used in research to assess the efficacy of ST 1535 as an A2A receptor antagonist. Notably, ST 1535 successfully antagonized catalepsy induced by CGS 21680 in mice models, further confirming its antagonistic properties against A2A receptors. []
CHA (N6-Cyclohexyladenosine)
Compound Description: CHA is a selective agonist for adenosine A1 receptors. []
Relevance: While ST 1535 primarily targets the A2A receptor, it exhibits some affinity for the A1 receptor as well, albeit with lower potency. The use of CHA in research helped determine the selectivity profile of ST 1535, revealing its preferential antagonism towards A2A receptors over A1 receptors. []
Istradefylline
Compound Description: Istradefylline is a selective antagonist for adenosine A2A receptors that has been approved for the treatment of Parkinson's disease in some countries. []
Relevance: Like ST 1535, istradefylline represents a class of compounds being investigated for their therapeutic potential in Parkinson's disease by targeting adenosine A2A receptors. The development of istradefylline highlights the clinical significance of A2A receptor antagonists like ST 1535 in managing Parkinson's disease symptoms. []
Preladenant
Compound Description: Preladenant is a selective antagonist for adenosine A2A receptors that has been investigated in clinical trials for the treatment of Parkinson's disease. [, ]
Relevance: Preladenant's development alongside ST 1535 highlights the ongoing research interest in A2A antagonists for Parkinson's disease. Both compounds demonstrate the potential of this class of drugs for improving motor function in individuals with Parkinson's disease by modulating adenosine signaling pathways. [, ]
Tozadenant
Compound Description: Tozadenant is another selective antagonist for adenosine A2A receptors that was explored in clinical trials for Parkinson's disease. []
Relevance: Tozadenant, along with ST 1535 and other related compounds, emphasizes the focus on developing A2A antagonists as potential therapeutic options for Parkinson's disease. The clinical investigation of tozadenant further validates the significance of A2A receptors as therapeutic targets in managing the motor symptoms of Parkinson's disease. []
Vipadenant
Compound Description: Vipadenant is a selective antagonist for adenosine A2A receptors that has been studied for its potential therapeutic benefits in various neurological and psychiatric disorders. []
Relevance: Similar to ST 1535, vipadenant exemplifies the broader therapeutic potential of A2A receptor antagonists beyond Parkinson's disease. This underscores the importance of understanding the roles of A2A receptors in different neurological conditions and highlights the possibility of targeting these receptors for a wider range of therapeutic applications. []
SYN-115
Compound Description: SYN-115 is a selective antagonist for adenosine A2A receptors. []
Relevance: The identification of SYN-115 further expands the growing class of A2A antagonists being explored for their therapeutic potential, alongside ST 1535. These compounds collectively contribute to a better understanding of the structure-activity relationships within this class of drugs and pave the way for developing more effective treatments targeting adenosine A2A receptors. []
SCH 58261
Compound Description: SCH 58261 is an adenosine A2A receptor antagonist. Research indicates it counteracts motor deficits like impaired initiation of movement and sensory-motor integration in rat models of Parkinson's disease. This suggests its potential therapeutic value in addressing these specific motor impairments associated with Parkinson's disease. []
Relevance: SCH 58261's similar effects to ST 1535 in animal models of Parkinson's disease highlight the shared mechanism of action and potential therapeutic benefits of A2A receptor antagonists in addressing motor dysfunction associated with the disease. []
L-DOPA (Levodopa)
Compound Description: L-DOPA is a precursor to dopamine, a neurotransmitter that is deficient in Parkinson's disease. It is a standard treatment for Parkinson's disease. [, , ]
Relevance: L-DOPA serves as a reference point for comparing the efficacy of ST 1535 and other A2A antagonists in treating Parkinson's disease. Studies often investigate whether these antagonists can enhance L-DOPA's effectiveness or mitigate its side effects, emphasizing the potential of combination therapies for improved treatment outcomes in Parkinson's disease. [, , ]
Haloperidol
Compound Description: Haloperidol is a typical antipsychotic drug that blocks dopamine receptors. It can induce catalepsy, a state of immobility and rigidity, which is used as an animal model for Parkinson's disease. []
Relevance: Haloperidol is often employed in research to induce Parkinsonian-like motor symptoms in animal models. The ability of ST 1535 to counteract haloperidol-induced catalepsy provides evidence of its potential to alleviate motor deficits associated with Parkinson's disease, further supporting its therapeutic potential. []
2-n-butyl-9-methyl-8-(1,2,3)triazol-2-yl-9H-purin-6-ylamine ST 1535 ST-1535 ST1535
Canonical SMILES
CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SEMBL is a novel inhibitor of DNA binding of NF-kappaB component p65 in vitro, inhibiting NF-kappaB and cellular invasion in ovarian carcinoma ES-2 cells.
Se-methyl-L-selenocysteine zwitterion is zwitterionic form of Se-methyl-L-selenocysteine. It is a tautomer of a Se-methyl-L-selenocysteine. Methylselenocysteine has been used in trials studying the prevention of Prostate Carcinoma and No Evidence of Disease. Methylselenocysteine is a naturally occurring organoselenium compound found in many plants, including garlic, onions, and broccoli, with potential antioxidant and chemopreventive activities. Se-Methyl-seleno-L-cysteine (MSC) is an amino acid analogue of cysteine in which a methylselenium moiety replaces the sulphur atom of cysteine. This agent acts as an antioxidant when incorporated into glutathione peroxidase and has been shown to exhibit potent chemopreventive activity in animal models.
1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea is a light yellow powder. (NTP, 1992) Semustine is an organochlorine compound that is urea in which the two hydrogens on one of the amino groups are replaced by nitroso and 2-chloroethyl groups and one hydrogen from the other amino group is replaced by a 4-methylcyclohexyl group. It has a role as an antineoplastic agent, a carcinogenic agent and an alkylating agent. It is an organochlorine compound and a member of N-nitrosoureas. Semustine is a methylated derivative of carmustine with antineoplastic activity. As an alkylating agent, semustine forms covalent linkages with nucleophilic centers in DNA, causing depurination, base-pair miscoding, strand scission, and DNA-DNA cross-linking, which may result in cytotoxicity. (NCI04) 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (Methyl-CCNU) can cause cancer according to an independent committee of scientific and health experts. 4-Methyl derivative of LOMUSTINE; (CCNU). An antineoplastic agent which functions as an alkylating agent.